molecular formula C6H8N4O4 B15002953 4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid

4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid

Cat. No.: B15002953
M. Wt: 200.15 g/mol
InChI Key: CWIXTVNHEPWQMH-UHFFFAOYSA-N
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Description

3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may involve scaling up these reactions with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. Major products formed from these reactions include various nitro and amino derivatives .

Mechanism of Action

The mechanism of action of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is similar to other oxadiazole derivatives, such as:

The uniqueness of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C6H8N4O4/c7-5-6(10-14-9-5)8-3(11)1-2-4(12)13/h1-2H2,(H2,7,9)(H,12,13)(H,8,10,11)

InChI Key

CWIXTVNHEPWQMH-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)NC1=NON=C1N

Origin of Product

United States

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